3-(1H-tetrazol-1-yl)phenyl butanoate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE is an organic compound that features a tetrazole ring, a phenyl group, and a butanoate ester. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like water or acetonitrile and moderate temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . Microwave-assisted synthesis is also used to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole compound with similar biological activities.
5-Phenyltetrazole: Another tetrazole derivative with a phenyl group, known for its high acidic nature.
Tetrazole N-oxides: Oxidized forms of tetrazoles with distinct chemical properties.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE is unique due to its combination of a tetrazole ring, phenyl group, and butanoate ester, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-4-11(16)17-10-6-3-5-9(7-10)15-8-12-13-14-15/h3,5-8H,2,4H2,1H3 |
InChI Key |
DCZVSEVCSUWCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)N2C=NN=N2 |
Origin of Product |
United States |
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